molecular formula C15H10ClIN2O B12408542 Cox-1/2-IN-2

Cox-1/2-IN-2

Cat. No.: B12408542
M. Wt: 396.61 g/mol
InChI Key: CXLUYTKUJDTZLA-UHFFFAOYSA-N
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Description

Cox-1/2-IN-2 is a potent and selective inhibitor of cyclooxygenase enzymes, specifically targeting both cyclooxygenase-1 and cyclooxygenase-2. Cyclooxygenase enzymes play a crucial role in the biosynthesis of prostanoids, including prostaglandins, which are involved in inflammation and pain. Inhibitors of these enzymes have significant therapeutic potential in treating inflammatory diseases and certain types of cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cox-1/2-IN-2 typically involves the preparation of quinazoline derivatives. One common method includes the reaction of 2-aminobenzamide with various substituted benzaldehydes under acidic conditions to form the quinazoline core. This core is then further modified by introducing different substituents at specific positions to enhance its inhibitory activity against cyclooxygenase enzymes .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters. Purification is achieved through crystallization and chromatographic techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Cox-1/2-IN-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, each with distinct inhibitory activities against cyclooxygenase enzymes .

Scientific Research Applications

Cox-1/2-IN-2 has a wide range of scientific research applications:

Mechanism of Action

Cox-1/2-IN-2 exerts its effects by selectively inhibiting the cyclooxygenase-1 and cyclooxygenase-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which mediate inflammation and pain. By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain. The molecular targets include the active sites of cyclooxygenase-1 and cyclooxygenase-2, where the compound binds and prevents the enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cox-1/2-IN-2 is unique in its ability to selectively inhibit both cyclooxygenase-1 and cyclooxygenase-2, providing a broader spectrum of inhibition compared to compounds that target only one isoform. This dual inhibition can potentially offer more comprehensive therapeutic effects in treating inflammatory conditions and certain cancers .

Properties

Molecular Formula

C15H10ClIN2O

Molecular Weight

396.61 g/mol

IUPAC Name

2-(4-chlorophenyl)-6-iodo-4-methyl-3-oxidoquinazolin-3-ium

InChI

InChI=1S/C15H10ClIN2O/c1-9-13-8-12(17)6-7-14(13)18-15(19(9)20)10-2-4-11(16)5-3-10/h2-8H,1H3

InChI Key

CXLUYTKUJDTZLA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CC2=NC(=[N+]1[O-])C3=CC=C(C=C3)Cl)I

Origin of Product

United States

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